molecular formula C14H18N2O5 B14580111 (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one CAS No. 61350-24-1

(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B14580111
CAS No.: 61350-24-1
M. Wt: 294.30 g/mol
InChI Key: SGMWLJJGNJNGRZ-SNVBAGLBSA-N
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Description

(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: is a complex organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4,5-dimethoxy-2-nitrophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzene derivative to introduce the nitro group, followed by a series of reactions to construct the pyrrolidinone ring and attach the ethyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Amino Derivatives: Formed through reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and methoxy substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    (5R)-5-[2-(4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.

    (5R)-5-[2-(4-methoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: Contains only one methoxy group, affecting its reactivity and applications.

Uniqueness: The presence of both the nitro and methoxy groups in (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61350-24-1

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C14H18N2O5/c1-20-12-7-9(3-4-10-5-6-14(17)15-10)11(16(18)19)8-13(12)21-2/h7-8,10H,3-6H2,1-2H3,(H,15,17)/t10-/m1/s1

InChI Key

SGMWLJJGNJNGRZ-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)CC[C@@H]2CCC(=O)N2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)CCC2CCC(=O)N2)[N+](=O)[O-])OC

Origin of Product

United States

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